
(R)-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl, phenyl, and 4-methoxyphenylsulfonyl groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with diols or other suitable reagents under catalytic conditions.
Introduction of the 4-chlorophenyl and phenyl groups: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the aryl groups onto the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is used in assays to understand its binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((4-chlorophenyl)(phenyl)methyl)piperazine
- 4-((4-methoxyphenyl)sulfonyl)piperazine
- 1-((4-chlorophenyl)(phenyl)methyl)-4-(phenylsulfonyl)piperazine
Uniqueness
®-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is unique due to the specific combination of substituents on the piperazine ring. The presence of both the 4-chlorophenyl and 4-methoxyphenylsulfonyl groups imparts distinct chemical and biological properties, differentiating it from other piperazine derivatives.
Propiedades
Fórmula molecular |
C24H25ClN2O3S |
|---|---|
Peso molecular |
457.0 g/mol |
Nombre IUPAC |
1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C24H25ClN2O3S/c1-30-22-11-13-23(14-12-22)31(28,29)27-17-15-26(16-18-27)24(19-5-3-2-4-6-19)20-7-9-21(25)10-8-20/h2-14,24H,15-18H2,1H3/t24-/m1/s1 |
Clave InChI |
PMOMDEBWMKKIJF-XMMPIXPASA-N |
SMILES isomérico |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11829861.png)

![1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829865.png)
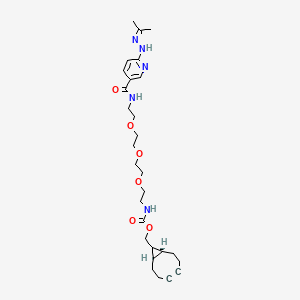
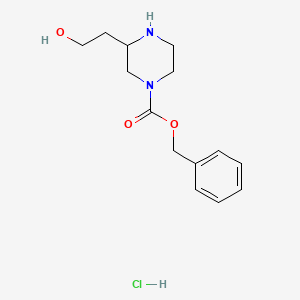
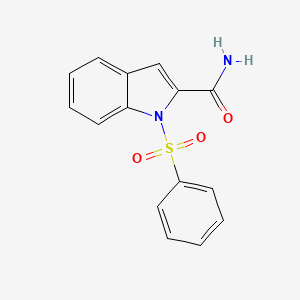



![3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone](/img/structure/B11829906.png)
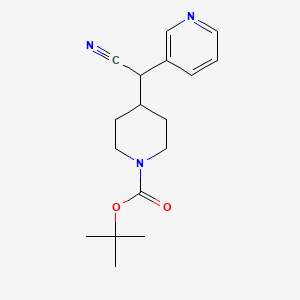
![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)
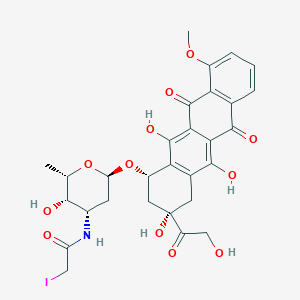
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)
